Chemical structure and properties of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
Chemical structure and properties of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
This technical guide details the chemical structure, physicochemical properties, synthetic methodologies, and medicinal chemistry applications of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine .[1]
[1]
Executive Summary
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a high-value chiral building block used in the synthesis of pharmaceutical candidates.[1] It combines a chiral primary amine handle—essential for constructing peptidomimetics and small molecule inhibitors—with an ortho-difluoromethoxy (-OCHF
The -OCHF
Structural Analysis & Physicochemical Profile
Chemical Identity[1][3][4]
-
IUPAC Name: (1S)-1-[2-(Difluoromethoxy)phenyl]ethan-1-amine[1]
-
Common Names: (S)-2-(Difluoromethoxy)-
-methylbenzylamine[1] -
Molecular Formula: C
H F NO[1][3] -
CAS Number (Racemate): 144759-10-4 (Reference for base structure)[1]
-
Stereochemistry: (S)-configuration at the benzylic carbon.[1]
The Difluoromethoxy Effect
The ortho-difluoromethoxy group is not merely a lipophilic spacer; it is a functional bioisostere with unique electronic properties:
-
Lipophilic Hydrogen Bond Donor: Unlike the methoxy group (-OCH
) or trifluoromethoxy group (-OCF ), the -OCHF group contains an acidic proton ( of terminal C-H 23-25, but capable of H-bonding).[1] It can act as a weak hydrogen bond donor to protein backbone carbonyls, a property validated in drugs like Pantoprazole and Roflumilast [1, 2]. -
Conformational Locking: The ortho position creates a steric environment that restricts the rotation of the ethylamine side chain. This pre-organization can lower the entropic penalty of binding to a target receptor.
-
Metabolic Shielding: The C-F bonds protect the alkoxy group from O-dealkylation by cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated methoxy analog [1].[1]
Physicochemical Properties Table[1]
| Property | Value (Approx.) | Context |
| LogP | 1.8 - 2.1 | Moderately lipophilic; good CNS penetration potential.[1] |
| pKa (Amine) | 9.2 - 9.4 | Slightly lower than typical benzylamines (9.[1]8) due to electron-withdrawing -OCHF |
| H-Bond Donors | 3 | 2 from -NH |
| H-Bond Acceptors | 2 | Nitrogen lone pair, Oxygen lone pair (reduced basicity due to F).[1] |
| Rotatable Bonds | 3 | C(Ar)-C( |
| Polar Surface Area | ~35 Å | Favorable for oral bioavailability. |
Synthetic Methodologies
High-enantiopurity synthesis (>99% ee) is critical.[1] Two primary routes are recommended: Biocatalytic Transamination (Green/Scalable) and Ellman’s Sulfinamide Auxiliary (Chemical/Versatile).
Route A: Biocatalytic Asymmetric Transamination (Recommended)
This method uses
Precursor: 1-(2-(Difluoromethoxy)phenyl)ethanone (CAS: 127842-55-1).[1][5]
Protocol:
-
Reaction Medium: Phosphate buffer (100 mM, pH 7.5) containing PLP cofactor (1 mM).
-
Amine Donor: Isopropylamine (1.0 M) is used as the sacrificial amine donor.
-
Enzyme: (S)-selective
-Transaminase (e.g., Codexis ATA-113 or equivalent wild-type from Vibrio fluvialis).[1] -
Process:
-
Dissolve ketone (50 mM) in DMSO (5% v/v final concentration).
-
Add to the buffered enzyme/amine donor mix.
-
Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
In-Process Control (IPC): Monitor consumption of ketone via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
-
Workup:
-
Acidify to pH 2 with 6M HCl to protonate the amine (product) and extract unreacted ketone with MTBE.
-
Basify the aqueous layer to pH 12 with 10M NaOH.
-
Extract the free amine into DCM or EtOAc.
-
Dry over Na
SO and concentrate.
-
Validation:
-
Yield: Typically >85%.
-
Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC).
Route B: Ellman's Auxiliary Approach
Useful if specific enzymes are unavailable.[1]
-
Condensation: React the ketone with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)
(Lewis Acid/Dehydrating agent) in THF to form the chiral N-sulfinyl imine. -
Reduction: Reduce the imine with NaBH
at -48°C. The bulky auxiliary directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.[1] -
Deprotection: Hydrolyze the sulfinyl group with 4M HCl in Dioxane/MeOH to release the (S)-amine hydrochloride salt.
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical battery is required:
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
): -
F NMR:
-
Expect a doublet (or multiplet depending on decoupling) around -80 to -82 ppm.[1]
-
Chiral HPLC Method[1]
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Success Criteria: (S)-enantiomer elutes distinctly from the (R)-isomer.[1] Integration area ratio > 99:1.
Visualizing the Science
Diagram 1: Synthesis & Logic Flow
This diagram illustrates the conversion of the ketone to the amine via Transaminase, highlighting the stereochemical outcome.
Caption: Biocatalytic workflow for the asymmetric synthesis of the target amine, ensuring high enantioselectivity.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram details how the specific functional groups contribute to the molecule's utility in drug design.[1]
Caption: SAR map highlighting the functional roles of the difluoromethoxy and chiral amine moieties.[1]
Safety & Handling
-
Corrosivity: As a primary amine, the compound is likely corrosive to skin and eyes. Wear chemically resistant gloves and eye protection.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent carbamate formation from atmospheric CO
. -
Fluorine NMR Safety: When analyzing via
F NMR, ensure proper decoupling parameters to avoid heating the probe if using high power.
References
-
BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 6[1]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from 7[1][8]
-
MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of Chiral Amines. Retrieved from 9
-
PubChem. (2025).[5] Compound Summary: 1-[2-(difluoromethoxy)phenyl]ethanamine.[1][4] Retrieved from 5[1]
-
Vibrant Pharma. (2024).[10][11][12] Product Catalog: (S)-2-(Difluoromethoxy)-1-phenylethan-1-amine hydrochloride. Retrieved from 12[1][12]
Sources
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- 3. PubChemLite - 2-[2-(difluoromethoxy)phenyl]ethan-1-amine (C9H11F2NO) [pubchemlite.lcsb.uni.lu]
- 4. 1-[2-(difluoromethoxy)phenyl]ethanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1-[2-(Difluoromethoxy)phenyl]ethan-1-one | C9H8F2O2 | CID 2063346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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